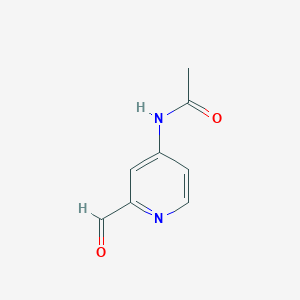

4-Acetylaminopyridine-2-aldehyde

Beschreibung

4-Acetylaminopyridine-2-aldehyde is a substituted pyridine derivative featuring an acetylated amine group at the 4-position and an aldehyde functional group at the 2-position. The acetylated amine may enhance metabolic stability compared to primary amines, while the aldehyde group offers reactivity for condensation or nucleophilic addition reactions.

Eigenschaften

Molekularformel |

C8H8N2O2 |

|---|---|

Molekulargewicht |

164.16 g/mol |

IUPAC-Name |

N-(2-formylpyridin-4-yl)acetamide |

InChI |

InChI=1S/C8H8N2O2/c1-6(12)10-7-2-3-9-8(4-7)5-11/h2-5H,1H3,(H,9,10,12) |

InChI-Schlüssel |

XGJILWNEKMZFHZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC(=NC=C1)C=O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Functional Group Analysis

The following compounds share structural or functional similarities with 4-Acetylaminopyridine-2-aldehyde:

Key Observations :

- Aromatic Core: Unlike pyrimidine-based analogs (e.g., ), this compound’s pyridine ring may confer distinct electronic properties, influencing reactivity in cross-coupling or electrophilic substitution reactions.

- Substituent Effects : The acetylated amine at position 4 likely improves stability compared to primary amines (e.g., ) or unprotected anilines (), reducing susceptibility to oxidation or metabolic degradation.

- Aldehyde Reactivity : The 2-aldehyde group differentiates it from chloro (), thioether (), or ester () substituents, enabling unique reactivity in Schiff base formation or nucleophilic additions.

Physicochemical and ADMET Properties

Using Ethyl 2-(piperidin-4-yl)acetate () as a reference, the following hypothetical comparisons can be made:

Notes:

Q & A

Q. Can this compound serve as a precursor for bioactive inhibitors, and what structural modifications enhance activity?

- Answer : Analogous 2-amino-4-methylpyridine derivatives () show nitric oxide synthase inhibition. Modifications:

- Acetylation : Enhances blood-brain barrier permeability.

- Aldehyde reduction : Converting –CHO to –CH₂OH improves solubility (logP reduction by ~0.5).

- SAR studies : Methyl group positional isomers (e.g., 4-methyl vs. 6-methyl) impact IC₅₀ values (tested via enzyme assays at 37°C, pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.